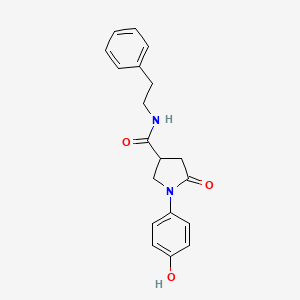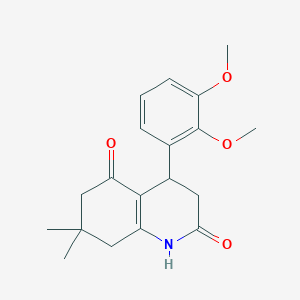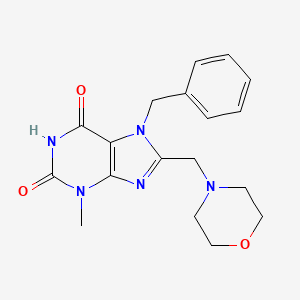![molecular formula C15H13FN4O2S B4413545 5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4413545.png)
5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole
Descripción general
Descripción
5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of tetrazoles, which are widely used in medicinal chemistry and drug design.
Mecanismo De Acción
The mechanism of action of 5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole is not well understood. However, some studies suggest that this compound may act by inhibiting key enzymes involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, some studies suggest that this compound may have toxic effects on certain cell types at high concentrations. Moreover, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which may be beneficial for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations of this compound include its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are many future directions for the research of 5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole. Some of these include:
1. Investigation of the mechanism of action of this compound to better understand its potential applications in various fields.
2. Synthesis of new derivatives of this compound with improved properties and activities.
3. Investigation of the toxicity of this compound and its derivatives to better understand their safety profiles.
4. Exploration of the use of this compound in the design of new materials with potential applications in various fields.
5. Investigation of the potential applications of this compound in the treatment of other diseases besides cancer.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its ease of synthesis, low cost, and diverse applications make it an attractive scaffold for the design of new drugs and materials. However, further research is needed to better understand its mechanism of action, toxicity, and potential applications.
Aplicaciones Científicas De Investigación
The scientific research application of 5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole is diverse. This compound has been shown to have potential applications in the field of medicinal chemistry as a scaffold for the design of new drugs. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities in various studies. Moreover, this compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methylsulfonyl]-1-(3-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-11-3-2-4-14(9-11)20-15(17-18-19-20)23(21,22)10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKZBXNULUCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413464.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4413486.png)
![N-1-adamantyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4413489.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4413512.png)
![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4413517.png)

![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4413529.png)
![N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4413530.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4413540.png)
![N-ethyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4413550.png)
![2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4413555.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4413561.png)